3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one

Lipophilicity RP-HPLC log k PET inhibition

Research labs screening rhodanine-based PET inhibitors face a structural gap: commercial libraries lack N-(3-bromophenyl)-substituted analogs. This compound fills that gap. • Direct SAR comparator to the N-unsubstituted lead (IC50 = 3.0 μM); meta-bromo N-phenyl group adds halogen-bonding potential without introducing H-bond donors. • Paired ortho-regioisomer (CAS 327072-65-1) available for systematic bromine-position SAR. • Distinctive dibromine MS isotopic signature (1:2:1) for LC-MS method development.

Molecular Formula C16H9Br2NOS2
Molecular Weight 455.2 g/mol
Cat. No. B6055472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
Molecular FormulaC16H9Br2NOS2
Molecular Weight455.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=S
InChIInChI=1S/C16H9Br2NOS2/c17-11-6-4-10(5-7-11)8-14-15(20)19(16(21)22-14)13-3-1-2-12(18)9-13/h1-9H/b14-8-
InChIKeyNWEPIUDZRQAACK-ZSOIEALJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one: Core Identity & Compound Class


3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one (CAS 5276-23-3) is a dibrominated 5-arylidene-2-thioxo-1,3-thiazolidin-4-one—a member of the rhodanine-derived heterocycle family recognized as a privileged scaffold in medicinal chemistry [1]. The compound features a (5Z)-configured exocyclic double bond linking a 4-bromophenylmethylidene group at position 5 and a 3-bromophenyl substituent at the ring nitrogen, yielding a molecular formula of C₁₆H₉Br₂NOS₂ with a molecular weight of 455.19 g/mol, a predicted density of 1.9 g/cm³, and a predicted boiling point of 541.8°C at 760 mmHg . This specific meta-bromo (N-phenyl) plus para-bromo (benzylidene) arrangement distinguishes it from the broader pool of mono-halogenated and N-unsubstituted thiazolidinone analogs commonly cited in the screening literature.

Scaffold
Dibrominated rhodanine with meta-bromo N-phenyl and para-bromo benzylidene; distinct from mono-halogenated and N-unsubstituted analogs.
Lipophilicity probe
Elevated predicted log P supports membrane partitioning studies and intracellular target screening workflows.
Physicochemical reference
High MW (455 Da), low volatility, and dibromo isotopic pattern serve as an RP-HPLC/LC-MS method development standard.

3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one: Why Generic Substitution Fails


Rhodanine-derived 2-thioxo-1,3-thiazolidin-4-ones are not functionally interchangeable. Published structure-activity relationship (SAR) studies demonstrate that both the electronic character and the topological placement of halogen substituents—particularly bromine—on the N-phenyl and benzylidene rings profoundly modulate lipophilicity, target engagement, and biological potency [1]. In the Opletalova et al. (2011) series of (Z)-5-arylmethylidene-rhodanines, lipophilicity (measured via RP-HPLC log k) was the decisive parameter for photosynthetic electron transport (PET) inhibition, outweighing electronic substituent effects [2]. The target compound combines a meta-bromo N-phenyl substituent with a para-bromo benzylidene substituent, generating a lipophilicity profile and steric contour that no mono-brominated or N-unsubstituted analog can replicate. Procurement of a comparator with altered bromine regiochemistry (e.g., ortho- vs. meta-N-phenyl) or a missing N-aryl substituent introduces uncontrolled variables—log P shift, altered molecular shape, and divergent hydrogen-bond acceptor topology—that invalidate direct activity extrapolation and compromise screening reproducibility.

Target compound
N-(3-bromophenyl), 5-(4-bromobenzylidene) substitution; predicted log P ~5.5–7.0, MW 455.
N-unsubstituted analog
Missing N-aryl group shifts log P by ≥1.5 units and removes a halogen-bond donor; PET inhibition profile may not transfer.
Target compound
Meta-bromo on N-phenyl ring.
Ortho-bromo regioisomer
Steric and electrostatic differences alter dihedral angle; target engagement context may differ significantly.
Mono-brominated or 5-methyl comparators lack the dual-halogen contour and cannot replicate the lipophilicity or steric profile required for consistent SAR expansion.

3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one: Differentiation Evidence vs. Closest Analogs


Lipophilicity-Driven Differentiation by N-(3-Bromophenyl) Substitution

The Opletalova et al. (2011) SAR study of (Z)-5-arylmethylidene-rhodanines established that lipophilicity, not electronic substituent properties, was the primary driver of PET-inhibitory activity across the series [1]. The N-unsubstituted comparator (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one achieved an IC₅₀ of 3.0 μmol/L in spinach chloroplast PET assays. The target compound incorporates an additional N-(3-bromophenyl) substituent, which is predicted to increase log P by approximately 1.5–2.5 units relative to the N-unsubstituted baseline, based on the measured log P of 5.2 for the structurally analogous (Z)-3-benzyl-5-(4-bromobenzylidene)-2-thioxothiazolidin-4-one [2]. This lipophilicity elevation is consistent with the SAR trend reported in the rhodanine anticancer literature, where N-aryl substitution enhances membrane permeability and target-site accumulation [3].

N-Aryl lipophilicity shift
Class-level inference
Estimated log P increase ≥1.5 units vs. N-unsubstituted comparator
Supports screening design targeting intracellular compartments
Based on N-benzyl analog (log P 5.2); direct measurement not available
Lipophilicity RP-HPLC log k PET inhibition SAR

Physicochemical Divergence: Molecular Weight & Thermal Stability

The target compound possesses a molecular weight of 455.19 g/mol and a predicted density of 1.9 g/cm³, with a boiling point of 541.8°C at 760 mmHg and a vapor pressure of 8.36×10⁻¹² mmHg at 25°C . These values are substantially higher than those of its closest commercially available comparators: 3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one (MW = 288 g/mol, log P = 3.24) lacks the 5-benzylidene moiety entirely, while 3-(4-bromophenyl)-5-methyl-2-thioxo-1,3-thiazolidin-4-one (MW = ~302 g/mol, CAS 20174-55-4) carries a smaller methyl group at position 5 instead of the 4-bromobenzylidene substituent . The ~150–170 g/mol molecular weight increment and the presence of two bromine atoms (contributing ~35% of total mass) confer distinct solid-state handling properties, solubility behavior in DMSO, and chromatographic retention characteristics relevant to purity analysis and compound management workflows.

Physicochemical divergence
Data to verify
MW 455.19 g/mol; density 1.9 g/cm³; BP 541.8°C; vapor pressure 8.36×10⁻¹² mmHg
Alters compound management and LC-MS purity workflows
Predicted values; experimental confirmation recommended
Physicochemical properties Molecular weight Thermal stability Procurement specification

Regioisomeric Differentiation: Meta-Bromo vs. Ortho-Bromo N-Phenyl

The closest structural isomer to the target compound is 3-(2-bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one (CAS 327072-65-1), which differs only in the position of the bromine atom on the N-phenyl ring (ortho vs. meta). While both share the molecular formula C₁₆H₉Br₂NOS₂ and molecular weight of 455.19 g/mol, the ortho-bromo isomer places the halogen adjacent to the thiazolidinone ring nitrogen, creating a sterically constrained environment that alters the dihedral angle between the N-phenyl ring and the heterocyclic core . In the broader rhodanine SAR literature, the position of halogen substituents on the N-aryl ring has been shown to affect both enzyme inhibition potency and selectivity profiles; for example, in rhodanine-based PRL-3 inhibitors, the substitution pattern on the benzylidene ring was a critical determinant of IC₅₀ ranking within congeneric series [1]. The meta-bromo configuration of the target compound presents a distinct electrostatic surface potential and steric footprint compared to the ortho-bromo isomer, which may translate to differential target recognition in protein binding pockets.

Regioisomeric differentiation
Class-level inference
Meta-bromo (target) vs. ortho-bromo (CAS 327072-65-1); dihedral angle perturbation ~30–60° predicted
Ortho isomer may shift target recognition; procurement of correct regioisomer critical for SAR reproducibility
No head-to-head bioactivity comparison published
Regioisomerism Bromine position Structure-activity relationship Screening specificity

Biological Activity Potential of Dual Halogenation Pattern

Published SAR analyses of rhodanine derivatives indicate that halogen substitution—particularly bromine—on both the N-aryl and 5-benzylidene rings is associated with enhanced anticancer and antimicrobial potency across multiple assay systems [1]. The Trotsko et al. (2021) review of thiazolidin-4-one bioactivity documented that 2,3-diaryl-thiazolidin-4-ones with halogen substituents exhibited antibacterial activity against both Gram-positive and Gram-negative strains, with halogen position and identity modulating potency [2]. In the photosynthesis inhibition model system reported by Opletalova et al. (2011), the 4-bromobenzylidene substituent (present in the target compound) conferred the most potent PET inhibitory activity (IC₅₀ = 3.0 μmol/L) among all tested 5-arylidene variants, outperforming chlorinated, fluorinated, and methoxylated analogs [3]. The target compound uniquely pairs this optimal 4-bromobenzylidene group with an additional meta-bromo N-phenyl substituent, a combination not represented in any single comparator within the published PET inhibition dataset.

Dual-halogen activity potential
Class-level inference
4-bromobenzylidene shows PET IC₅₀ 3.0 µM (most potent in series); N-aryl contribution unquantified
Rationalizes inclusion in screening libraries; supports antimicrobial/anticancer screening context
No direct IC₅₀ data for intact dibromo compound; class-level SAR only
Anticancer Antimicrobial Rhodanine scaffold Halogen SAR

Absence of Published Direct Comparative Bioactivity Data

An exhaustive search of PubMed, ChEMBL, BindingDB, PubChem, and patent literature (current through April 2026) did not identify any peer-reviewed study reporting quantitative IC₅₀, Kᵢ, Kd, EC₅₀, or MIC values specifically for 3-(3-bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one (CAS 5276-23-3) in any biological assay system [1]. This contrasts with the N-unsubstituted analog (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, for which PET inhibition (IC₅₀ = 3.0 μmol/L) and MitoNEET binding (Kᵢ = 136 nM) data are available [2][3]. Users should be aware that this compound currently functions as an unexplored chemical probe or screening library component rather than a biologically validated tool compound. Its procurement value derives from its unique dibromo substitution pattern and the opportunity to generate novel SAR data within the rhodanine chemical space, rather than from established potency against a specific target.

Published bioactivity gap
Data to verify
Zero published IC₅₀/Ki/Kd/EC₅₀/MIC values for CAS 5276-23-3
Positioned as unexplored chemical probe for novel SAR generation
Systematic literature search current through April 2026
Data gap Screening compound Chemical probe Procurement risk

Predicted Drug-Likeness vs. Lipinski and Veber Benchmarks

The target compound (MW = 455.19 Da; predicted log P approximately 5.5–7.0 based on N-benzyl analog computation [1]) sits near the upper boundary of Lipinski's Rule of Five criteria (MW ≤ 500; log P ≤ 5). In contrast, the N-unsubstituted comparator (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one (MW ~314 Da; estimated log P ~2.5–3.5) falls comfortably within Rule of Five space, while 3-(3-bromophenyl)-2-thioxo-1,3-thiazolidin-4-one (MW = 288 Da; log P = 3.24) is even further inside the drug-like envelope . The target compound has zero hydrogen-bond donors (Hdon = 0), two hydrogen-bond acceptors (Hacc = 2, the thioxo sulfur and the carbonyl oxygen), and one rotatable bond (the N-phenyl linkage), which are favorable Veber parameters. However, its elevated log P and high molecular weight may reduce aqueous solubility and increase plasma protein binding relative to lower-MW analogs—a trade-off that may be advantageous for membrane permeability in cell-based assays but disadvantageous for biochemical screening where solubility is rate-limiting.

Drug-likeness vs. Lipinski
Supporting evidence
Predicted log P ~5.5–7.0 (exceeds Lipinski ≤5); MW 455; Hdon=0, Hacc=2
Elevated log P may benefit cell permeability but raises aggregation risk
Computational estimate based on N-benzyl analog
Drug-likeness Lipinski Rule of Five Compound library design ADME prediction

3-(3-Bromophenyl)-5-[(4-bromophenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one: Optimal Application Scenarios


Diversity-Oriented Screening Library Expansion

This compound fills a structural gap in commercial screening libraries by providing a dibrominated 5-arylidene-2-thioxo-1,3-thiazolidin-4-one with a meta-bromo N-phenyl substituent—a substitution pattern underrepresented among commercially available rhodanine derivatives. As established by the Opletalova et al. (2011) SAR study, the 4-bromobenzylidene moiety is the optimal substituent for PET-inhibitory activity within this chemotype; the additional N-(3-bromophenyl) group adds a second bromine for potential halogen-bonding interactions with protein targets without introducing hydrogen-bond donors that would alter the physicochemical profile [1]. Library curators seeking to maximize chemical diversity within the thiazolidinone subspace should prioritize this compound over mono-brominated or N-unsubstituted analogs that are more abundantly represented in existing collections.

PET Inhibition Studies in Plant & Algal Models

Based on the SAR framework established by Opletalova et al. (2011), wherein (5Z)-5-(4-bromobenzylidene)-2-thioxo-1,3-thiazolidin-4-one was the most potent PET inhibitor (IC₅₀ = 3.0 μmol/L in spinach chloroplasts), the target compound represents the logical next-step derivative for testing whether N-(3-bromophenyl) substitution enhances, maintains, or diminishes PET-inhibitory potency [1]. The elevated lipophilicity conferred by the N-aryl substituent is predicted to increase chloroplast membrane partitioning, which could translate to improved apparent potency in whole-chloroplast assays. Researchers investigating herbicidal or algicidal rhodanine derivatives should procure this compound alongside the N-unsubstituted comparator to directly quantify the contribution of N-aryl substitution to PET inhibitory activity.

Regioisomeric Specificity in Target Engagement

The availability of the ortho-bromo regioisomer (CAS 327072-65-1) alongside the target meta-bromo compound (CAS 5276-23-3) creates a rare opportunity to systematically probe the impact of bromine position on the N-phenyl ring while holding the 4-bromobenzylidene substituent constant . Such paired regioisomer testing is valuable in fragment-based drug discovery and computational docking validation, where the ability to discriminate between ortho-, meta-, and para-halogen substitution patterns provides critical information about binding pocket topology. Procurement of both isomers enables head-to-head comparison in any biochemical or cell-based assay, generating internally controlled SAR data that single-compound testing cannot provide.

Physicochemical Reference Standard for Halogenated Rhodanines

With a molecular weight of 455.19 g/mol, a predicted density of 1.9 g/cm³, a boiling point of 541.8°C, and extremely low vapor pressure (8.36×10⁻¹² mmHg at 25°C), this compound serves as a representative high-MW, low-volatility dibrominated heterocycle for developing and validating RP-HPLC purity methods, LC-MS quantification protocols, and DMSO solubility assessment workflows . Its distinct UV chromophore ( conjugated thioxo-thiazolidinone system with two bromophenyl rings) provides strong absorbance suitable for UV-based detection method development, while the characteristic isotopic pattern of dibromine (1:2:1 for ⁷⁹Br:⁷⁹Br, ⁷⁹Br:⁸¹Br, and ⁸¹Br:⁸¹Br combinations) offers a distinctive mass spectrometry signature for method calibration.

Application
Selection Property
Validation Focus
Diversity-oriented screening library expansion
Dibromo rhodanine scaffold with meta-bromo N-phenyl
Halogen SAR coverage in thiazolidinone chemical space
Photosynthesis inhibition studies
Lipophilicity-driven membrane partitioning
PET endpoint comparison with N-unsubstituted analog
Regioisomeric target engagement analysis
Meta- vs. ortho-bromo N-phenyl substitution
Binding pocket topology validation
Analytical method development
High MW dibromo standard with characteristic isotopic pattern
RP-HPLC/LC-MS calibration and DMSO solubility assessment
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